Inaxaplin - 2446816-88-0

Inaxaplin

Catalog Number: EVT-10963694
CAS Number: 2446816-88-0
Molecular Formula: C21H18F3N3O3
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Inaxaplin involves multiple steps that incorporate advanced organic chemistry techniques. The initial phase typically includes the formation of the indole core structure, followed by the introduction of fluorine substituents to enhance biological activity. The synthesis pathway can be outlined as follows:

  1. Formation of Indole Structure: The indole ring is synthesized through cyclization reactions involving appropriate precursors.
  2. Fluorination: Selective fluorination at specific positions on the indole ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  3. Pyrrolidine Derivative Formation: The pyrrolidine moiety is constructed through a series of amide coupling reactions, often utilizing coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  4. Final Coupling: The final compound is obtained by coupling the indole derivative with the pyrrolidine derivative under controlled conditions to yield Inaxaplin .
Molecular Structure Analysis

The molecular structure of Inaxaplin can be represented as follows:

  • Chemical Structure:
    C16H20F2N2O3\text{C}_{16}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{3}

Structural Features

  • Indole Ring: This component contributes to the compound's interaction with biological targets.
  • Fluorine Substituents: The presence of fluorine enhances lipophilicity and metabolic stability.
  • Pyrrolidine Core: This section plays a crucial role in binding affinity to APOL1.
Chemical Reactions Analysis

Inaxaplin undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Binding Interactions: Inaxaplin binds to APOL1 variants through non-covalent interactions, which may include hydrogen bonding and hydrophobic interactions.
  2. Metabolic Pathways: The compound is subject to metabolic transformations primarily in the liver, where cytochrome P450 enzymes may facilitate its biotransformation into active or inactive metabolites .
  3. Stability Studies: Stability under physiological conditions has been evaluated to ensure that Inaxaplin maintains its integrity when administered.
Mechanism of Action

Inaxaplin's mechanism of action involves modulating the activity of APOL1 variants linked to kidney disease. Specifically, it inhibits the toxic gain-of-function effects associated with certain APOL1 risk variants. This process can be summarized as follows:

  1. Targeting APOL1 Pathways: Inaxaplin selectively inhibits the pathways activated by harmful APOL1 variants.
  2. Cellular Protection: By blocking these pathways, Inaxaplin helps prevent podocyte injury and subsequent nephron damage, which are critical in the progression of kidney diseases .
  3. Restoration of Cellular Homeostasis: The compound promotes cellular health by restoring normal functioning in kidney cells affected by APOL1 variants.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Inaxaplin appears as a white to off-white solid.
  • Solubility: It shows variable solubility profiles; soluble in organic solvents like dimethyl sulfoxide but sparingly soluble in water.

Chemical Properties

  • Stability: Inaxaplin exhibits stability under acidic and neutral pH conditions but may degrade under highly alkaline environments.
  • Melting Point: The melting point is typically around 150-155 °C, indicating good thermal stability.

Relevant Data

The compound's solubility and stability profiles are critical for its formulation into dosage forms such as tablets or capsules for clinical use.

Applications

Inaxaplin is primarily being investigated for its potential therapeutic applications in treating kidney diseases associated with APOL1 risk variants. Specific applications include:

  • Clinical Trials for Kidney Disease Treatment: Currently undergoing Phase II and III clinical trials to evaluate its efficacy and safety in patients with APOL1-mediated kidney disease .
  • Research Tool: It serves as a valuable research tool for understanding the mechanisms underlying APOL1-related pathologies and for developing future therapies targeting similar pathways.
Introduction to APOL1-Mediated Kidney Disease Pathogenesis

APOL1-mediated kidney disease represents a paradigm shift in understanding the genetic foundations of kidney disorders disproportionately affecting individuals of recent African ancestry. The apolipoprotein L1 gene, located on chromosome 22, encodes a protein component of high-density lipoprotein (HDL) that plays a crucial role in innate immunity against trypanosomal parasites. Over the past 3,000-10,000 years, natural selection pressure from Trypanosoma brucei rhodesiense in West and Central Africa drove the evolution of specific genetic variants that confer enhanced protection against African sleeping sickness. These variants – designated G1 (comprising two missense mutations: p.S342G and p.I384M) and G2 (a six-base pair deletion resulting in p.N388/Y389 deletion) – exhibit high prevalence in populations with recent African ancestry, occurring in approximately 10-15% of African Americans [2] [8].

The inheritance pattern of APOL1-associated nephropathy is atypical. While most autosomal recessive disorders involve loss-of-function mutations, APOL1 nephropathy follows a recessive model with apparent gain-of-function characteristics. Individuals develop significant kidney disease risk only when harboring two risk alleles (G1/G1, G2/G2, or G1/G2 genotype), conferring a 1.49-fold increased risk of chronic kidney disease and a 1.88-fold risk of end-stage kidney disease compared to those with zero or one risk allele [2]. This genetic architecture creates a complex clinical landscape where approximately 100,000 individuals in the United States alone carry two APOL1 risk variants and face accelerated kidney function decline [4].

Table 1: APOL1 Risk Variants and Associated Kidney Disease Risk

Variant TypeGenetic CharacteristicsPopulation Frequency in African AncestryAssociated Kidney Disease Risk
G1 AlleleTwo missense variants (p.S342G and p.I384M) in high linkage disequilibrium>40% in West African populationsBiallelic carriers have 17-89x increased risk of FSGS and HIVAN
G2 Allele6-bp deletion (p.N388/Y389)<24% in West African populationsSimilar risk profile to G1 when inherited biallelically
G0 AlleleNon-risk ("wild-type") alleleMost common allele worldwideNo significantly increased kidney disease risk
Biallelic StateTwo risk alleles (G1/G1, G2/G2, or G1/G2)10-15% of African Americans1.49x CKD risk; 1.88x ESKD risk

The clinical manifestations of APOL1-mediated kidney disease (AMKD) are diverse, encompassing several pathological entities previously classified as distinct conditions. These include focal segmental glomerulosclerosis (FSGS), hypertension-attributed kidney disease, human immunodeficiency virus-associated nephropathy (HIVAN), lupus nephritis, sickle cell nephropathy, and COVID-19-associated nephropathy [3] [8]. This reclassification based on genetic etiology rather than histological phenotype represents a fundamental advancement in nephrology. The common pathogenic thread across these conditions is the toxic gain-of-function of APOL1 risk variants within kidney cells, particularly podocytes and glomerular endothelial cells, leading to podocyte injury, cell death, and glomerular filtration barrier dysfunction [1] [6].

The triggering of APOL1-mediated cytotoxicity requires a "second hit," typically in the form of inflammatory exposure. Interferons (particularly interferon γ), toll-like receptor agonists, and cytokines (including interleukin-1β, interleukin-6, and interleukin-18) can dramatically upregulate APOL1 expression by up to 200-fold through activation of the JAK/STAT signaling pathway and interaction with regulatory elements in the APOL1 promoter [2]. Viral infections such as HIV and SARS-CoV-2 provide particularly potent inflammatory stimuli, explaining the association between these infections and collapsing variants of glomerulopathy in genetically susceptible individuals. Environmental factors including air pollution may also contribute to cellular stress mechanisms that activate APOL1-mediated injury pathways [2].

Properties

CAS Number

2446816-88-0

Product Name

Inaxaplin

IUPAC Name

3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C21H18F3N3O3/c22-11-3-1-10(2-4-11)18-13(14-7-12(23)8-15(24)19(14)27-18)5-6-17(29)26-20-16(28)9-25-21(20)30/h1-4,7-8,16,20,27-28H,5-6,9H2,(H,25,30)(H,26,29)/t16-,20+/m1/s1

InChI Key

CTXLPYZCBOVVQK-UZLBHIALSA-N

Canonical SMILES

C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.